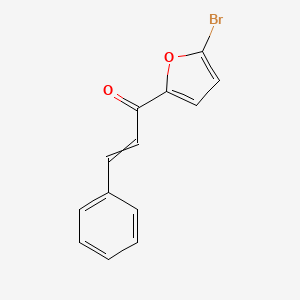![molecular formula C17H20N4O B14561043 N-(Pyridin-2-yl)-2-[(pyridin-2-yl)amino]cyclohexane-1-carboxamide CAS No. 61666-83-9](/img/structure/B14561043.png)
N-(Pyridin-2-yl)-2-[(pyridin-2-yl)amino]cyclohexane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Pyridin-2-yl)-2-[(pyridin-2-yl)amino]cyclohexane-1-carboxamide is a complex organic compound that features a cyclohexane ring substituted with pyridine groups and an amide functional group. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Pyridin-2-yl)-2-[(pyridin-2-yl)amino]cyclohexane-1-carboxamide typically involves multi-step organic reactions. A common approach might include:
Formation of the cyclohexane ring: This can be achieved through cyclization reactions.
Introduction of pyridine groups: Pyridine groups can be introduced via nucleophilic substitution reactions.
Formation of the amide bond: This step often involves the reaction of an amine with a carboxylic acid derivative (such as an acid chloride or ester) under appropriate conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
N-(Pyridin-2-yl)-2-[(pyridin-2-yl)amino]cyclohexane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the pyridine rings or the cyclohexane ring.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield pyridine N-oxides, while substitution reactions could introduce various functional groups onto the molecule.
Scientific Research Applications
N-(Pyridin-2-yl)-2-[(pyridin-2-yl)amino]cyclohexane-1-carboxamide could have several scientific research applications:
Chemistry: As a ligand in coordination chemistry or as a building block for more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation as a potential therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(Pyridin-2-yl)-2-[(pyridin-2-yl)amino]cyclohexane-1-carboxamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- N-(Pyridin-2-yl)-2-aminocyclohexane-1-carboxamide
- N-(Pyridin-3-yl)-2-[(pyridin-3-yl)amino]cyclohexane-1-carboxamide
- N-(Pyridin-4-yl)-2-[(pyridin-4-yl)amino]cyclohexane-1-carboxamide
Uniqueness
N-(Pyridin-2-yl)-2-[(pyridin-2-yl)amino]cyclohexane-1-carboxamide is unique due to the specific positioning of the pyridine groups and the cyclohexane ring, which can influence its chemical reactivity and biological activity. Its unique structure might confer specific binding properties or reactivity that distinguishes it from similar compounds.
Properties
CAS No. |
61666-83-9 |
|---|---|
Molecular Formula |
C17H20N4O |
Molecular Weight |
296.37 g/mol |
IUPAC Name |
N-pyridin-2-yl-2-(pyridin-2-ylamino)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C17H20N4O/c22-17(21-16-10-4-6-12-19-16)13-7-1-2-8-14(13)20-15-9-3-5-11-18-15/h3-6,9-14H,1-2,7-8H2,(H,18,20)(H,19,21,22) |
InChI Key |
ZCQWJVJJFSUHSB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)C(=O)NC2=CC=CC=N2)NC3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzo[f]pyrimido[5,4-h]quinazoline](/img/structure/B14560962.png)
![7-Methyl-5,6,7,8,9,10-hexahydro-6,10-methanopyrido[3,2-d]azocine](/img/structure/B14560981.png)
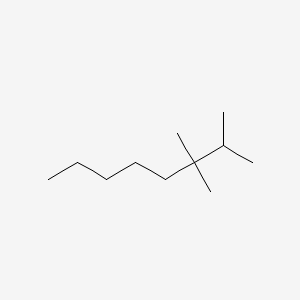
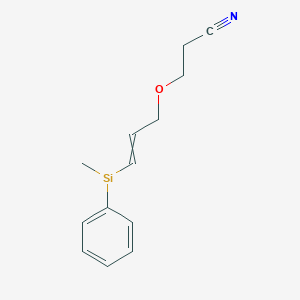
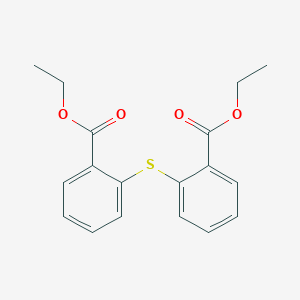
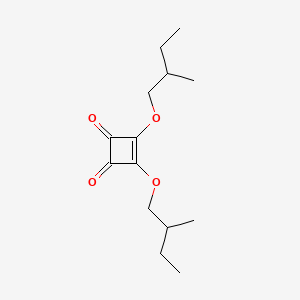

![2-{1-[4-(Dimethylamino)butan-2-yl]-1H-inden-3-yl}ethan-1-ol](/img/structure/B14561023.png)
![2-[(Naphthalen-1-yl)methyl]-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B14561025.png)
![1,3,6,7,8-Pentamethyl-1,3,6,9-tetraazaspiro[4.5]decane-2,4,10-trione](/img/structure/B14561037.png)
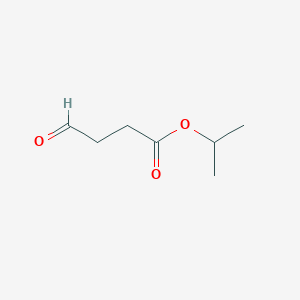
![2,3,5,6-Tetrachloro-4-{[2-(2-hydroxyethoxy)ethyl]amino}benzonitrile](/img/structure/B14561041.png)
